W-5 hydrochloride

描述

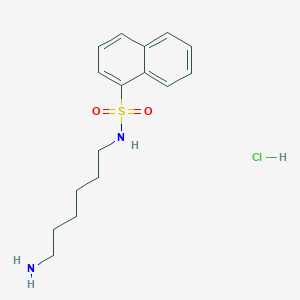

Structure

3D Structure of Parent

属性

IUPAC Name |

N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSVIGHWPLMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79458-81-4 (Parent) | |

| Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50977298 | |

| Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-25-8 | |

| Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61714-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of W-5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-5 hydrochloride, chemically known as N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin (CaM). Its mechanism of action is centered on its ability to bind to CaM in a calcium-dependent manner, thereby inhibiting the activation of CaM-dependent enzymes. This inhibitory action disrupts various Ca2+/CaM-mediated cellular signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, including its primary molecular targets, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathways.

Core Mechanism of Action: Calmodulin Antagonism

The primary mechanism of action of this compound is its function as a calmodulin antagonist. Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a key intracellular Ca2+ sensor. Upon binding to Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins.

This compound exerts its inhibitory effect by binding to the hydrophobic domains of Ca2+-activated calmodulin. This interaction prevents calmodulin from activating its target enzymes, thereby disrupting the transmission of calcium-mediated signals within the cell. This compound is often used as a control compound for the more potent calmodulin antagonist, W-7, which has a similar structure but includes a chlorine atom on the naphthalenesulfonamide ring.[1]

Molecular Targets and Quantitative Inhibitory Data

This compound has been shown to inhibit several key calmodulin-dependent enzymes. The most well-characterized of these are Ca2+-calmodulin-dependent phosphodiesterase (PDE1) and myosin light chain kinase (MLCK).

| Target Enzyme | IC50 Value (µM) | Reference |

| Ca2+-Calmodulin-Dependent Phosphodiesterase (PDE1) | 240 | |

| Myosin Light Chain Kinase (MLCK) | 230 |

Table 1: Quantitative Inhibitory Data for this compound

Signaling Pathways Modulated by this compound

By inhibiting calmodulin, this compound impacts multiple downstream signaling pathways that are crucial for various cellular processes.

Cyclic Nucleotide Signaling

This compound inhibits the Ca2+/CaM-dependent phosphodiesterase (PDE1). PDE1 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers. By inhibiting PDE1, this compound can lead to an increase in intracellular levels of cAMP and cGMP, thereby modulating signaling pathways regulated by these cyclic nucleotides.

Figure 1: this compound Inhibition of PDE1 Signaling Pathway. This diagram illustrates how this compound inhibits the activation of PDE1 by calmodulin, leading to a decrease in the hydrolysis of cAMP.

Smooth Muscle Contraction

This compound also inhibits myosin light chain kinase (MLCK), a key enzyme in the regulation of smooth muscle contraction. Activated CaM binds to and activates MLCK, which then phosphorylates the regulatory light chain of myosin II. This phosphorylation event is a critical step for the initiation of smooth muscle contraction. By inhibiting MLCK, this compound can induce smooth muscle relaxation.

Figure 2: this compound Inhibition of MLCK Signaling Pathway. This diagram shows the inhibition of MLCK activation by this compound, which prevents the phosphorylation of the myosin light chain and subsequent smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of CaM-activated PDE1.

Materials:

-

Purified calmodulin

-

Purified Ca2+-calmodulin-dependent phosphodiesterase (PDE1)

-

This compound

-

Tris-HCl buffer (pH 7.5)

-

CaCl2

-

Cyclic adenosine monophosphate (cAMP)

-

[3H]-cAMP

-

5'-Nucleotidase (from snake venom)

-

Anion-exchange resin (e.g., Dowex)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, and calmodulin.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP, followed by the addition of PDE1.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by boiling for 1 minute.

-

Cool the mixture and add 5'-nucleotidase. Incubate at 30°C for 10 minutes to convert the [3H]-AMP to [3H]-adenosine.

-

Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.

-

Elute the [3H]-adenosine and quantify the radioactivity using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 3: Experimental Workflow for PDE1 Inhibition Assay. A step-by-step workflow for determining the inhibitory effect of this compound on calmodulin-dependent phosphodiesterase.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay determines the inhibitory effect of this compound on the phosphorylation of myosin light chain by MLCK.

Materials:

-

Purified myosin light chain kinase (MLCK)

-

Purified calmodulin

-

Purified myosin light chains (MLC)

-

This compound

-

HEPES buffer (pH 7.0)

-

CaCl2

-

MgCl2

-

Dithiothreitol (DTT)

-

[γ-32P]ATP

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, CaCl2, MgCl2, DTT, calmodulin, and myosin light chains.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the phosphorylation reaction by adding [γ-32P]ATP and MLCK.

-

Incubate the reaction at 25°C for a specified time (e.g., 5 minutes).

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in cold trichloroacetic acid (TCA).

-

Wash the phosphocellulose papers extensively with TCA and then with ethanol (B145695) to remove unreacted [γ-32P]ATP.

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound serves as a valuable research tool for studying Ca2+/calmodulin-mediated signaling pathways. Its mechanism of action as a calmodulin antagonist, leading to the inhibition of key enzymes like PDE1 and MLCK, has been well-characterized. The provided experimental protocols and signaling pathway diagrams offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound to investigate the roles of calmodulin in various physiological and pathological processes.

References

W-5 Hydrochloride: A Technical Guide to a Calmodulin Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of W-5 hydrochloride, a widely used calmodulin (CaM) antagonist in biomedical research. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and its effects on key cellular signaling pathways.

Introduction to this compound

This compound, with the chemical name N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin.[1] It serves as a crucial tool for investigating the multifaceted roles of the calcium-calmodulin signaling axis in a wide array of cellular processes. By binding to calmodulin in a calcium-dependent manner, W-5 inhibits the activation of numerous downstream effector proteins, thereby modulating their physiological functions.[2] Due to its lower potency compared to its chlorinated analog W-7, W-5 is often employed as a negative control to ascertain the specificity of calmodulin-mediated effects.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride |

| Synonyms | W-5, W5 |

| Molecular Formula | C₁₆H₂₂N₂O₂S · HCl |

| Molecular Weight | 342.88 g/mol [5] |

| CAS Number | 61714-25-8[5] |

| Appearance | Crystalline solid |

| Solubility | Soluble in water (10 mM) and DMSO (50 mM)[1] |

| Storage | Store at room temperature[5] |

Mechanism of Action

This compound exerts its inhibitory effects by directly binding to calmodulin. This interaction is dependent on the presence of calcium ions (Ca²⁺). Upon binding of Ca²⁺, calmodulin undergoes a conformational change that exposes hydrophobic pockets. W-5 is believed to interact with these hydrophobic regions, thereby preventing calmodulin from binding to and activating its target enzymes.[2] This antagonism is competitive with respect to the target enzymes, meaning that W-5 and the enzyme vie for the same binding site on the Ca²⁺-calmodulin complex.

Quantitative Inhibitory Data

This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against various calmodulin-dependent enzymes. These values provide a quantitative measure of its potency.

| Target Enzyme | IC₅₀ (µM) | Organism/Tissue | Reference(s) |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 240 | Bovine Brain | [4][5] |

| Myosin Light Chain Kinase (MLCK) | 230 | Chicken Gizzard | [1] |

Key Signaling Pathways Affected

By inhibiting calmodulin, this compound can modulate a variety of critical signaling pathways that regulate diverse cellular functions.

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling

CaMKII is a serine/threonine protein kinase that plays a pivotal role in processes such as synaptic plasticity, gene expression, and cell cycle control. Its activation is dependent on binding to the Ca²⁺/calmodulin complex. This compound, by sequestering Ca²⁺/calmodulin, prevents the activation of CaMKII, thereby inhibiting the phosphorylation of its downstream targets.

Calcineurin-NFAT Signaling

Calcineurin is a Ca²⁺/calmodulin-dependent serine/threonine protein phosphatase. It plays a crucial role in the immune response by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of cytokine genes. Inhibition of calmodulin by W-5 prevents the activation of calcineurin, thereby suppressing the NFAT signaling pathway.

Endothelial Nitric Oxide Synthase (eNOS) Signaling

eNOS is a Ca²⁺/calmodulin-dependent enzyme responsible for the production of nitric oxide (NO) in endothelial cells. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. This compound can inhibit the production of NO by preventing the calmodulin-dependent activation of eNOS.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound as a calmodulin antagonist are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Calmodulin Pull-Down Assay to Assess Protein-Calmodulin Interaction

This assay is used to determine if a protein of interest binds to calmodulin in a Ca²⁺-dependent manner and to assess the inhibitory effect of W-5.

Materials:

-

Calmodulin-Sepharose beads

-

Cell or tissue lysate containing the protein of interest

-

Binding Buffer A: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM CaCl₂

-

Binding Buffer B: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM EGTA

-

This compound stock solution

-

Wash Buffer: Same as binding buffers

-

Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM EGTA

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Equilibrate Calmodulin-Sepharose beads with Binding Buffer A and Binding Buffer B in separate tubes.

-

Incubate the cell/tissue lysate with the equilibrated beads in both buffers for 2-4 hours at 4°C with gentle rotation.

-

To test the effect of W-5, pre-incubate the lysate with the desired concentration of this compound for 30 minutes before adding to the beads in Binding Buffer A.

-

Wash the beads three times with the respective binding buffers to remove non-specific binders.

-

Elute the bound proteins by incubating the beads with Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of Ca²⁺/Calmodulin-dependent phosphodiesterase.

Materials:

-

Purified Ca²⁺/Calmodulin-Dependent Phosphodiesterase (e.g., PDE1)

-

Calmodulin

-

Assay Buffer: e.g., 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM CaCl₂

-

Substrate: ³H-labeled cyclic AMP (cAMP) or cyclic GMP (cGMP)

-

This compound at various concentrations

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, calmodulin, and varying concentrations of this compound.

-

Add the phosphodiesterase enzyme to initiate a pre-incubation period (e.g., 10 minutes at 30°C).

-

Start the reaction by adding the ³H-labeled cyclic nucleotide substrate.

-

Incubate for a defined period (e.g., 20 minutes at 30°C).

-

Stop the reaction by boiling the samples.

-

Add snake venom nucleotidase to convert the resulting ³H-5'-AMP or ³H-5'-GMP to ³H-adenosine or ³H-guanosine.

-

Separate the unreacted substrate from the product using an anion-exchange resin column.

-

Quantify the amount of radioactive product by liquid scintillation counting.

-

Calculate the percent inhibition for each W-5 concentration and determine the IC₅₀ value.

In Vitro Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay determines the inhibitory effect of this compound on the phosphorylation of myosin light chain by MLCK.

Materials:

-

Purified Myosin Light Chain Kinase (MLCK)

-

Calmodulin

-

Myosin light chain (MLC) as substrate

-

Assay Buffer: e.g., 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

[γ-³²P]ATP

-

This compound at various concentrations

-

Phosphocellulose paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, calmodulin, MLC, and varying concentrations of this compound.

-

Add MLCK to the reaction mixtures and pre-incubate for a short period.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate for a specific time at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Wash the papers extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the MLC substrate using a scintillation counter.

-

Calculate the percent inhibition for each W-5 concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the study of calmodulin-mediated signaling pathways. Its ability to reversibly inhibit calmodulin provides researchers with a means to dissect the complex roles of this ubiquitous calcium sensor in cellular physiology and pathophysiology. This technical guide provides a foundational understanding of W-5's properties, mechanism of action, and application in experimental settings, serving as a resource for scientists and drug development professionals investigating calmodulin-dependent processes.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and should be adapted and validated for specific laboratory conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

Chemical and physical properties of W-5 hydrochloride.

An In-depth Whitepaper on the Chemical and Physical Properties, and Mechanism of Action of a Key Calmodulin Antagonist

This technical guide provides a comprehensive overview of the chemical and physical properties of W-5 hydrochloride, a crucial tool for researchers and scientists in the field of drug development and cellular signaling. This document details its core characteristics, provides methodologies for key experiments, and visualizes its role in relevant signaling pathways.

Core Chemical and Physical Properties

This compound, formally known as N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride, is a well-characterized calmodulin antagonist.[1][2][3][4] It is a synthetic compound widely used in cell biology and pharmacology to investigate the roles of calmodulin in various cellular processes.[3][4] It is structurally similar to W-7, but is chlorine-deficient, rendering it a less potent antagonist and a suitable negative control in experiments.[1][3]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride | [1][3] |

| Synonyms | W-5 HCl, W 5 (hydrochloride) | [4][5] |

| CAS Number | 61714-25-8 | [1][2][3][5][6] |

| Molecular Formula | C₁₆H₂₃ClN₂O₂S | [5][7][8] |

| Molecular Weight | 342.88 g/mol | [3][4][5][6][7][8] |

| Appearance | White to beige powder or crystals | [2][9] |

| Melting Point | 150-152°C | [9] |

| Purity | ≥98% | [1][2][3][5] |

| Solubility | ||

| DMSO: 3.43 - 50 mg/mL | [2][4][7] | |

| Water: 3 - 15 mg/mL | [2][3][9] | |

| Ethanol: Soluble (warm) | [2] | |

| DMF: Soluble | [2] | |

| IC₅₀ (Phosphodiesterase) | 240 µM | [2][6][7][8] |

| IC₅₀ (Myosin Light Chain Kinase) | 230 µM | [2] |

| Storage | Store at -20°C for long-term | [1][4][5] |

| Stability | ≥ 2 years at -20°C | [1][5] |

Mechanism of Action: Calmodulin Antagonism

This compound exerts its biological effects primarily through the inhibition of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals.[3][4][6] In its calcium-bound state, calmodulin interacts with and modulates the activity of a wide array of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases.[3][6] By binding to the hydrophobic domains of calmodulin that are exposed upon calcium binding, this compound prevents the interaction of calmodulin with its target enzymes, thereby inhibiting their activation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on calmodulin-sensitive phosphodiesterase activity.

Materials:

-

Purified calmodulin-sensitive phosphodiesterase (e.g., PDE1)

-

Calmodulin

-

This compound

-

cAMP or cGMP (substrate)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)

-

Snake venom nuclease (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG 1-X8)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of calmodulin, and the desired concentration of this compound (or vehicle control).

-

Enzyme Addition: Add the purified phosphodiesterase to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the substrate mixture containing both unlabeled and radiolabeled cAMP or cGMP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.

-

Conversion to Nucleoside: Add snake venom nuclease to the cooled reaction mixture and incubate at 30°C for 10 minutes to convert the resulting 5'-AMP or 5'-GMP to adenosine (B11128) or guanosine.

-

Separation of Substrate and Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the uncharged product ([³H]-adenosine or [³H]-guanosine) will pass through.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the activity of myosin light chain kinase.

Materials:

-

Purified myosin light chain kinase (MLCK)

-

Calmodulin

-

Myosin light chains (MLC) or a synthetic peptide substrate

-

This compound

-

[γ-³²P]ATP

-

Assay Buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Phosphoric acid (75 mM)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, calmodulin, MLC or peptide substrate, and the desired concentration of this compound (or vehicle control).

-

Enzyme Addition: Add purified MLCK to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Washing: Immediately wash the phosphocellulose papers multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Radioactivity Measurement: Place the washed and dried phosphocellulose papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of MLCK inhibition by comparing the radioactivity of this compound-treated samples with the vehicle control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound.

Conclusion

This compound serves as an indispensable tool for researchers investigating calcium-calmodulin-mediated signaling pathways. Its well-defined chemical and physical properties, coupled with its established mechanism of action as a calmodulin antagonist, make it a reliable reagent for in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting. As a less potent analog of W-7, its role as a negative control is particularly valuable for ensuring the specificity of observed effects in calmodulin-related research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. promega.jp [promega.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Naphthalenesulfonamide Scaffold: A Technical Guide to its Discovery, History, and Evolution as Kinase Inhibitors

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and development of naphthalenesulfonamide derivatives. Tailored for researchers, scientists, and drug development professionals, this document traces the evolution of this versatile scaffold from its origins as a fluorescent probe to its current status as a source of potent kinase inhibitors. This guide includes detailed experimental protocols, quantitative data, and visualizations of key signaling pathways.

From Fluorescent Tag to Biological Modulator: A Historical Perspective

The journey of naphthalenesulfonamide derivatives in the scientific landscape began not as therapeutic agents, but as tools for visualization. In the mid-20th century, 1-dimethylaminonaphthalene-5-sulfonyl chloride, commonly known as dansyl chloride, was synthesized for its fluorescent properties.[1] Its ability to react with primary and secondary amines to form stable, fluorescent sulfonamide adducts made it an invaluable reagent for labeling amino acids and proteins.[2] This "dansyl method," introduced by Gray and Hartley in 1963, was significantly more sensitive than previous techniques and revolutionized the N-terminal sequencing of proteins.

A pivotal shift in the application of naphthalenesulfonamides occurred with the discovery of their bioactivity. A key breakthrough was the identification of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) as a calmodulin (CaM) antagonist.[3] Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in mediating cellular signaling pathways. Subsequent research revealed that W-7 and its derivatives also possessed inhibitory activity against a range of protein kinases, marking their entry into the field of kinase inhibitor drug discovery.[1] This dual activity as both calmodulin antagonists and direct kinase inhibitors is dependent on the length of the alkyl chain, with longer chains favoring calmodulin inhibition and shorter chains favoring direct kinase inhibition.[1]

Synthesis of Naphthalenesulfonamide Derivatives

The synthesis of naphthalenesulfonamide derivatives typically involves a two-step process: the formation of a naphthalenesulfonyl chloride followed by its reaction with an appropriate amine.

Synthesis of 5-Chloro-1-naphthalenesulfonyl Chloride

A common precursor for many naphthalenesulfonamide inhibitors is 5-chloro-1-naphthalenesulfonyl chloride. This intermediate can be synthesized from 5-chloronaphthalene-1-sulfonic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonic acid itself can be prepared by the sulfonation of 1-chloronaphthalene.

Synthesis of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)

The synthesis of W-7 is achieved by reacting 5-chloro-1-naphthalenesulfonyl chloride with an excess of 1,6-hexanediamine. The use of a large excess of the diamine is crucial to favor the monosulfonylation product. The reaction is typically carried out in an inert solvent, and the product can be purified by chromatography.

Key Biological Targets and Quantitative Data

Naphthalenesulfonamide derivatives have been shown to inhibit a variety of protein kinases and other enzymes. The following tables summarize the inhibitory activities of selected derivatives against key targets.

| Compound | Target(s) | IC50 | Ki | Reference(s) |

| W-7 | Myosin Light Chain Kinase (MLCK) | 51 µM | - | [4] |

| W-7 | Ca2+/Calmodulin-dependent Phosphodiesterase | 28 µM | - | [4] |

| A-3 (shorter alkyl chain analog of W-7) | Myosin Light Chain Kinase (MLCK) | - | 7.4 µM (competitive with ATP) | [1] |

| RKI-18 | ROCK1 | 397 nM | - |

| Compound | Target Kinase | IC50 / Ki | Reference(s) |

| Naphthalenesulfonamide Derivatives | cAMP-dependent protein kinase | Ki increases with alkyl chain length | [1] |

| Naphthalenesulfonamide Derivatives | cGMP-dependent protein kinase | Ki increases with alkyl chain length | [1] |

| Naphthalenesulfonamide Derivatives | Protein Kinase C | Ki increases with alkyl chain length | [1] |

| Naphthalenesulfonamide Derivatives | Casein Kinase I | Ki increases with alkyl chain length | [1] |

| Naphthalenesulfonamide Derivatives | Casein Kinase II | Ki increases with alkyl chain length | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of naphthalenesulfonamide derivatives.

Protocol 1: Dansyl Chloride Protein Labeling

Objective: To fluorescently label a protein with dansyl chloride.

Materials:

-

Protein of interest

-

Dansyl chloride

-

Acetonitrile

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-10)

-

Centrifugal filtration devices

Procedure:

-

Dissolve the protein/peptide in the aqueous buffer to a known concentration.

-

Prepare a stock solution of dansyl chloride in acetonitrile.

-

Add the dansyl chloride solution to the protein solution to achieve a molar excess of dansyl chloride (typically >100-fold).

-

Incubate the reaction mixture at an appropriate temperature and time (e.g., 75°C for 45 minutes, but this may need optimization).[5]

-

Remove the excess, unreacted dansyl chloride using centrifugal filtration with a molecular weight cutoff appropriate for the protein.

-

The labeled protein can be quantified by measuring its absorbance and using the extinction coefficient of the dansyl group.

Protocol 2: In Vitro Radiometric Kinase Inhibition Assay

Objective: To determine the IC50 value of a naphthalenesulfonamide derivative against a target protein kinase.

Materials:

-

Purified protein kinase

-

Peptide or protein substrate for the kinase

-

Naphthalenesulfonamide inhibitor

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper (e.g., P81)

-

0.5% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of the naphthalenesulfonamide inhibitor in DMSO.

-

In a reaction tube, combine the kinase reaction buffer, the protein kinase, and the substrate.

-

Add the inhibitor at various concentrations to the reaction tubes. Include a control with DMSO only (0% inhibition).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

-

Stop the reaction by spotting a small aliquot of the reaction mixture onto the phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Calmodulin Binding Assay using Fluorescence Spectroscopy

Objective: To assess the binding of a naphthalenesulfonamide derivative to calmodulin.

Materials:

-

Purified calmodulin

-

Naphthalenesulfonamide derivative

-

Buffer (e.g., Tris-HCl with CaCl₂)

-

Fluorometer

Procedure:

-

Prepare a solution of calmodulin in the buffer.

-

Record the intrinsic fluorescence spectrum of calmodulin (excitation typically around 280 nm for tryptophan fluorescence).

-

Prepare a stock solution of the naphthalenesulfonamide derivative.

-

Titrate the calmodulin solution with increasing concentrations of the naphthalenesulfonamide derivative.

-

After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

-

Analyze the changes in fluorescence intensity or wavelength of maximum emission to determine the binding affinity (Kd) of the compound for calmodulin. A quenching of the intrinsic tryptophan fluorescence of calmodulin upon binding of the ligand is often observed.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways affected by naphthalenesulfonamide derivatives.

Caption: Rho-associated kinase (ROCK) signaling pathway and its inhibition by naphthalenesulfonamide derivatives.

Caption: Calmodulin (CaM) signaling pathway and the dual inhibitory action of naphthalenesulfonamide derivatives.

References

- 1. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Aminonaphthalene-1-sulfonyl Chloride Research Reagent [benchchem.com]

W-5 Hydrochloride: A Technical Guide to Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and affinity of W-5 hydrochloride, a widely utilized calmodulin antagonist. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited experiments, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular interactions.

Core Target and Binding Affinity

This compound is a cell-permeable and reversible antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[1] Its antagonistic action stems from its ability to bind to calmodulin and inhibit the activation of CaM-dependent enzymes. The affinity of this compound for its targets has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Quantitative Binding Data

| Target Enzyme | Inhibitory Action | IC50 Value | Reference |

| Ca2+-Calmodulin-Dependent Phosphodiesterase | Inhibition of Activation | 240 µM | [1][2] |

| Myosin Light Chain Kinase (MLCK) | Inhibition of Activation | 230 µM | [1] |

Table 1: Summary of this compound Binding Affinities

Mechanism of Action: Calmodulin Antagonism

This compound, chemically known as N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride, exerts its inhibitory effects by interfering with the calcium-dependent activation of calmodulin. In a resting cell, calmodulin is in an inactive state. Upon an increase in intracellular calcium concentration, Ca2+ ions bind to calmodulin, inducing a conformational change that enables it to interact with and activate a wide array of downstream target proteins, including phosphodiesterases and myosin light chain kinase. This compound binds to the hydrophobic domains of calmodulin that are exposed upon Ca2+ binding, thereby preventing the interaction of calmodulin with its target enzymes and blocking their activation. It is often used as a negative control for the more potent calmodulin antagonist, W-7.[2]

Experimental Protocols

The determination of the IC50 values for this compound's inhibition of calmodulin-dependent enzymes typically involves in vitro enzyme activity assays. The following are detailed methodologies representative of those used in the foundational studies by Hidaka and colleagues.

Phosphodiesterase (PDE) Activity Assay

This assay measures the activity of Ca2+-calmodulin-dependent phosphodiesterase, which catalyzes the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) to adenosine monophosphate (AMP).

Materials:

-

Purified Ca2+-calmodulin-dependent phosphodiesterase

-

Purified calmodulin

-

This compound stock solution (dissolved in water or DMSO)

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2 and CaCl2

-

Substrate: ³H-cAMP

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of calmodulin, and the phosphodiesterase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: Pre-incubate the reaction mixtures for a specified time at 30°C to allow for the binding of the inhibitor to calmodulin.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the ³H-cAMP substrate.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period during which the reaction proceeds linearly.

-

Termination of Reaction: Stop the reaction by boiling the samples for 1-2 minutes.

-

Conversion to Adenosine: Cool the samples and add snake venom to convert the resulting ³H-AMP to ³H-adenosine. Incubate at 30°C.

-

Separation: Apply the reaction mixtures to anion-exchange resin columns to separate the unreacted ³H-cAMP from the product ³H-adenosine.

-

Quantification: Elute the ³H-adenosine and measure its radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Myosin Light Chain Kinase (MLCK) Activity Assay

This assay measures the activity of MLCK, which catalyzes the phosphorylation of the myosin light chain, a key step in smooth muscle contraction.

Materials:

-

Purified Myosin Light Chain Kinase (MLCK)

-

Purified calmodulin

-

Myosin light chains (as substrate)

-

This compound stock solution

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2 and CaCl2

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Phosphoric acid solution

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of calmodulin, myosin light chains, and the MLCK enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures, including a no-inhibitor control.

-

Pre-incubation: Pre-incubate the mixtures at 25°C to facilitate inhibitor binding.

-

Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixtures at 25°C for a predetermined time.

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unreacted [γ-³²P]ATP.

-

Quantification: Measure the radioactivity of the ³²P incorporated into the myosin light chains on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value from the dose-response curve.

This comprehensive guide provides researchers and drug development professionals with the essential technical details regarding the target binding and affinity of this compound, facilitating its effective use in experimental settings and as a reference for the development of novel calmodulin antagonists.

References

An In-depth Technical Guide to the Role of W-5 Hydrochloride in Calcium Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of W-5 hydrochloride, a crucial tool for investigating calcium signaling pathways. It details its mechanism of action as a calmodulin antagonist, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the complex signaling pathways it modulates.

Introduction: The Central Role of Calcium and Calmodulin in Cellular Signaling

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neurotransmission. The cell maintains a steep electrochemical gradient, with intracellular Ca²⁺ concentrations at rest being approximately 10,000-fold lower (~100 nM) than in the extracellular space (~2 mM). Transient increases in cytosolic Ca²⁺, triggered by various stimuli, are decoded by a host of specialized calcium-binding proteins.

Among the most important of these intracellular Ca²⁺ sensors is Calmodulin (CaM) . CaM is a small, highly conserved acidic protein that can bind up to four calcium ions.[1] Upon binding Ca²⁺, calmodulin undergoes a significant conformational change, enabling it to interact with and modulate the activity of a diverse range of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases. This Ca²⁺/CaM complex is a critical nexus in cellular signaling, translating calcium signals into specific downstream effects.

This compound: A Tool for Probing Calmodulin Function

This compound (N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride) is a cell-permeable, reversible calmodulin antagonist.[2] It belongs to the naphthalenesulfonamide family of compounds, which are classic inhibitors of calmodulin activity. By binding to calmodulin, W-5 prevents it from activating its target enzymes, thereby disrupting Ca²⁺/calmodulin-dependent signaling pathways. Its utility in research lies in its ability to pharmacologically dissect the contribution of calmodulin to specific cellular events. It is often used as a negative control for its more potent, chlorinated analog, W-7.[1][3]

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the Ca²⁺-calmodulin complex. When intracellular calcium levels rise, Ca²⁺ binds to calmodulin, exposing hydrophobic domains that are crucial for target protein interaction. W-5 is thought to bind to these exposed hydrophobic sites on calmodulin, thereby competitively inhibiting the binding of calmodulin to its downstream effectors. This prevents the activation of key enzymes such as Ca²⁺/calmodulin-dependent phosphodiesterase (PDE) and myosin light chain kinase (MLCK).[2]

Visualizing the Calcium-Calmodulin Signaling Pathway

The following diagram illustrates the canonical Ca²⁺/Calmodulin signaling cascade. An initial stimulus leads to an increase in intracellular Ca²⁺, which then activates calmodulin and its downstream targets.

Caption: The canonical Calcium/Calmodulin signaling pathway.

Visualizing the Inhibitory Action of this compound

W-5 directly interferes with the pathway described above by preventing the formation of an active signaling complex.

Caption: this compound inhibits calmodulin-dependent signaling.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized against several key calmodulin-dependent enzymes. This data is essential for designing experiments and interpreting results.

| Target Enzyme | IC₅₀ Value | Organism/System | Reference(s) |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 240 µM | Not specified | [2][3][4] |

| Myosin Light Chain Kinase (MLCK) | 230 µM | Not specified | [2] |

Note: The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. Lower values indicate greater potency.

Detailed Experimental Protocols

The following protocols provide a framework for using this compound to investigate calmodulin-dependent processes.

Protocol 1: In Vitro Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay directly measures the inhibitory effect of W-5 on a classic calmodulin-dependent enzyme.

Materials:

-

Purified Calmodulin

-

Purified Ca²⁺-dependent PDE1

-

This compound (stock solution in DMSO or water)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, containing CaCl₂ and MgCl₂)

-

Substrate: cyclic AMP (cAMP), including a radiolabeled tracer like [³H]-cAMP

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Methodology:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, purified calmodulin, and a concentration of CaCl₂ sufficient to activate calmodulin.

-

Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO or water) with no W-5.

-

Initiate Reaction: Add purified PDE1 enzyme and the cAMP/[³H]-cAMP substrate mix to each tube to start the reaction. Incubate for 30 minutes at 30°C.[5]

-

Stop Reaction: Terminate the reaction by boiling the tubes for 1 minute.

-

Convert Product: Cool the tubes and add snake venom nucleotidase to convert the reaction product (5'-AMP) to adenosine (B11128). Incubate for an additional 10 minutes.

-

Isolate Product: Add a slurry of anion-exchange resin to the tubes. The resin binds the unreacted charged cAMP, while the resulting neutral adenosine product remains in the supernatant.

-

Quantify: Centrifuge the tubes. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE activity relative to the vehicle control for each W-5 concentration. Plot the data to determine the IC₅₀ value.

Protocol 2: Intracellular Calcium Imaging

This protocol allows for the visualization of how W-5 might affect stimulus-induced intracellular Ca²⁺ transients.

Materials:

-

Cells of interest (e.g., cultured neurons, HEK293 cells) plated on glass-bottom dishes

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound

-

Stimulating agent (e.g., ATP, carbachol, ionomycin)

-

Fluorescence microscope with an appropriate filter set and a fast acquisition camera

Methodology:

-

Cell Plating: Seed cells onto glass-bottom dishes and culture until they reach the desired confluency.

-

Dye Loading: Wash cells with HBSS. Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS. Incubate cells with the loading solution for 30-45 minutes at 37°C.

-

De-esterification: Wash the cells twice with HBSS to remove excess dye and allow 30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the dye inside the cells.

-

Pre-incubation with Inhibitor: Add HBSS containing the desired concentration of this compound (e.g., 50-250 µM) to the cells. Include a vehicle control dish. Incubate for 15-30 minutes.

-

Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence signal for 1-2 minutes.

-

Stimulation: Add the stimulating agent to the dish while continuously recording the fluorescence intensity.

-

Data Analysis: Measure the change in fluorescence intensity over time for both control and W-5-treated cells. Quantify parameters such as peak amplitude and duration of the Ca²⁺ transient. A reduction in the signal in the presence of W-5 may suggest that a Ca²⁺/CaM-dependent feedback loop is involved in shaping the calcium signal.

General Experimental Workflow

Investigating the effects of W-5 typically follows a structured workflow, from initial cell treatment to final data analysis.

Caption: A generalized workflow for studying the effects of W-5.

Conclusion and Future Directions

This compound remains a valuable and widely used pharmacological tool for implicating calmodulin in cellular signaling pathways. Its ability to permeate cells and reversibly inhibit Ca²⁺/CaM-dependent processes allows researchers to probe the intricate roles of calcium signaling in both health and disease. While more potent and specific inhibitors have been developed, the well-characterized nature of W-5 and its relationship to W-7 ensure its continued use in foundational research. Future work may involve using W-5 in combination with advanced techniques like CRISPR-Cas9-mediated gene editing of calmodulin or its targets to provide multi-layered evidence for its role in specific physiological contexts.

References

The Inactive Analogue W-5: A Technical Guide for Control Experiments with the Calmodulin Antagonist W-7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(6-aminohexyl)-1-naphthalenesulfonamide (W-5), the inactive analogue of the widely used calmodulin (CaM) antagonist, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7). This document is designed to equip researchers with the necessary information to effectively utilize W-5 as a negative control in experiments investigating CaM-dependent signaling pathways, ensuring the specificity of W-7's effects.

Introduction: The Importance of a Proper Control

W-7 is a potent, cell-permeable antagonist of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key transducer of calcium signaling in eukaryotic cells. By binding to CaM, W-7 inhibits the activation of a multitude of CaM-dependent enzymes and proteins, thereby modulating a wide array of cellular processes. To ascertain that the observed effects of W-7 are specifically due to its interaction with calmodulin and not a result of off-target or non-specific interactions, it is crucial to employ a suitable negative control.

W-5, which lacks the chlorine atom of W-7, serves as an ideal control. It shares a similar chemical structure but exhibits a significantly lower affinity for calmodulin.[1][2] This structural similarity with reduced biological activity makes W-5 an excellent tool to differentiate between CaM-mediated and non-specific effects of W-7 in cellular and biochemical assays.

Quantitative Data: A Comparative Analysis of W-7 and W-5

The differential inhibitory activities of W-7 and its inactive analogue W-5 are quantitatively demonstrated by their respective half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) against calmodulin and CaM-dependent enzymes.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |

| W-7 | Ca2+/Calmodulin-dependent Phosphodiesterase (PDE) | 28 | 300 | [3] |

| W-5 | Ca2+/Calmodulin-dependent Phosphodiesterase (PDE) | 240 | - | |

| W-7 | Myosin Light Chain Kinase (MLCK) | 51 | - | |

| W-7 | Phospholipid-sensitive Ca2+-dependent protein kinase | - | 60 | [4] |

| W-5 | Phospholipid-sensitive Ca2+-dependent protein kinase | Much less potent than W-7 | - | [4] |

Signaling Pathways and Experimental Workflows

The Calmodulin Signaling Pathway and Point of W-7 Inhibition

Calmodulin is a central node in calcium signaling. An increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to CaM, inducing a conformational change that enables CaM to interact with and modulate the activity of a vast number of downstream target proteins. W-7 exerts its inhibitory effect by binding to the hydrophobic pocket of Ca2+-activated calmodulin, thereby preventing its interaction with target proteins.

References

- 1. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calmodulin antagonist-1 Datasheet DC Chemicals [dcchemicals.com]

- 4. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to W-5 Hydrochloride (CAS: 61714-25-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-5 hydrochloride, with the CAS number 61714-25-8, is a cell-permeable and reversible calmodulin (CaM) antagonist. Its chemical name is N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride. This compound serves as a crucial tool in cell signaling research, primarily by inhibiting the activity of calmodulin-dependent enzymes. It is structurally related to the more potent calmodulin antagonist, W-7, and is often employed as a negative control to elucidate the specific effects of calmodulin inhibition in various cellular processes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data.

Core Properties and Mechanism of Action

This compound functions as a competitive antagonist of calmodulin. Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular calcium sensor, modulating the activity of a wide array of downstream effector proteins in response to changes in intracellular calcium concentration ([Ca²⁺]i).

The primary mechanism of action of this compound involves its binding to the hydrophobic domains of calmodulin that are exposed upon calcium binding. This interaction prevents calmodulin from binding to and activating its target enzymes, thereby inhibiting their function.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC₅₀ Value | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | 230 µM | [1] |

| Ca²⁺-Calmodulin-Dependent Phosphodiesterase | 240 µM | [1][2][3] |

Table 2: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 61714-25-8 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₂S · HCl | |

| Molecular Weight | 342.88 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (50mM) and water (10mM) | [4] |

Signaling Pathways

This compound's antagonism of calmodulin disrupts multiple signaling pathways. Below are diagrams illustrating its points of intervention in two major calmodulin-regulated pathways.

Inhibition of the Myosin Light Chain Kinase (MLCK) Pathway

References

An In-depth Technical Guide to W-5 Hydrochloride: A Calmodulin Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of W-5 hydrochloride, a crucial tool in the study of calcium signaling pathways. As a cell-permeable and reversible calmodulin antagonist, this compound serves as an important, less potent control for its more active analog, W-7, allowing for the elucidation of calmodulin-dependent cellular processes. This document details its physicochemical properties, mechanism of action, and provides explicit experimental protocols for its use in research settings.

Core Quantitative Data

A summary of the essential quantitative data for this compound is presented below, offering a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 342.88 g/mol | [1][2][3] |

| CAS Number | 61714-25-8 | [1][2][3][4][5] |

| Chemical Formula | C₁₆H₂₃ClN₂O₂S | [1][2] |

| IC₅₀ (Phosphodiesterase) | 240 µM | [3] |

| IC₅₀ (Myosin Light Chain Kinase) | 230 µM | |

| IC₅₀ (HR and KF cell proliferation) | 6.4 µM and 8.6 µM, respectively | [1][2] |

| Solubility in DMSO | 3.43 mg/mL (10 mM) | [1] |

| Solubility in Water | 10 mM | [5] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Mechanism of Action: Calmodulin Antagonism

This compound exerts its effects by acting as a calmodulin (CaM) antagonist.[1][3] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals.[6] Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins, including phosphodiesterases and myosin light chain kinase.[6] W-5 inhibits these Ca²⁺/calmodulin-regulated enzymes.[3] Due to its lower potency, W-5 is often used as a negative control in parallel with the more potent calmodulin antagonist, W-7, to specifically delineate calmodulin-dependent signaling events.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in key experiments.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound, which has a molecular weight of 342.88 g/mol ).[1]

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1]

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of calmodulin-dependent phosphodiesterase.

Materials:

-

Purified calmodulin-dependent phosphodiesterase (e.g., PDE1)

-

Calmodulin

-

This compound stock solution

-

W-7 hydrochloride (as a positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Substrate (e.g., cAMP or cGMP)

-

Detection reagents (e.g., a kit to measure the product, AMP or GMP)

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and W-7 hydrochloride in the assay buffer. A typical concentration range for W-5 would be from 1 µM to 1 mM.

-

Assay Setup: In a 96-well plate, add the assay buffer, calmodulin, and the various concentrations of this compound or W-7 hydrochloride. Include a vehicle control (DMSO) and a no-enzyme control.

-

Enzyme Addition: Add the purified phosphodiesterase to each well to initiate the reaction, except for the no-enzyme control wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method, such as a commercially available assay kit.[7][8]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of W-5 and W-7 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

Objective: To assess the inhibitory potential of this compound on the activity of myosin light chain kinase.

Materials:

-

Purified Myosin Light Chain Kinase (MLCK)

-

Calmodulin

-

Myosin light chain (MLC) as a substrate

-

This compound stock solution

-

W-7 hydrochloride (as a positive control)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and W-7 hydrochloride in the kinase assay buffer. A typical concentration range for W-5 would be from 10 µM to 1 mM.

-

Assay Setup: In microcentrifuge tubes, combine the kinase assay buffer, calmodulin, MLC substrate, and the various concentrations of this compound or W-7 hydrochloride. Include a vehicle control (DMSO) and a no-enzyme control.

-

Enzyme Addition: Add purified MLCK to each tube to start the reaction.

-

Phosphorylation Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specific time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing the paper in phosphoric acid to precipitate the phosphorylated substrate.

-

Washing and Detection: Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[9][10]

-

Data Analysis: Determine the percentage of MLCK inhibition for each concentration of W-5 and W-7 and calculate the IC₅₀ values.

Conclusion

This compound is an indispensable tool for researchers investigating calcium-calmodulin signaling pathways. Its role as a moderately potent calmodulin antagonist allows for the careful dissection of cellular processes regulated by this critical second messenger system. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting, contributing to a deeper understanding of the complex roles of calmodulin in health and disease.

References

- 1. This compound | CaMK | TargetMol [targetmol.com]

- 2. This compound | 61714-25-8 | MOLNOVA [molnova.com]

- 3. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound |W-5; W5 | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]

- 6. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tehranolide inhibits cell proliferation via calmodulin inhibition, PDE, and PKA activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. columbia.edu [columbia.edu]

Methodological & Application

Application Notes: Preparation of W-5 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of W-5 hydrochloride, a widely used calmodulin antagonist. This document outlines the necessary materials, procedural steps, and storage conditions to ensure the accurate and effective use of this compound in various research applications. All quantitative data is summarized for easy reference, and experimental workflows are visually represented.

Introduction

This compound, chemically known as N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin.[1][2] It functions by inhibiting Ca2+/calmodulin-regulated enzymes.[3] Specifically, it has been shown to inhibit myosin light chain kinase and Ca2+-calmodulin-dependent phosphodiesterase with IC50 values of 230 µM and 240 µM, respectively.[1][2] Due to its weaker antagonistic activity compared to its analogue W-7, W-5 is often employed as a negative control to elucidate the specific roles of calmodulin in cellular signaling pathways.[3][4][5] Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.

Physicochemical and Solubility Data

A summary of the key properties of this compound is presented in the table below for ease of reference during experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₂S · HCl | [6] |

| Molecular Weight | 342.88 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [5][7] |

| Purity | >98% | [6] |

| Melting Point | 150-152°C | [7] |

| Solubility in DMSO | ≥ 50 mg/mL (145.82 mM) | [4][6] |

| Solubility in Water | 10 mg/mL (29.17 mM) | [1][6] |

| Solubility in Ethanol | 0.33 mg/mL | [3] |

| Solubility in DMF | 30 mg/mL | [3] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

-

Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.43 mg of this compound powder into the tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[4][8] Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5][6] When needed, thaw an aliquot at room temperature and ensure it is completely dissolved before use.

Stock Solution Preparation Calculator:

To prepare stock solutions of different concentrations or volumes, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

The table below provides the required mass of this compound for preparing common stock solution concentrations.

| Desired Concentration | Volume | Mass of this compound |

| 1 mM | 1 mL | 0.343 mg |

| 5 mM | 1 mL | 1.715 mg |

| 10 mM | 1 mL | 3.43 mg |

| 50 mM | 1 mL | 17.15 mg |

Experimental Workflow and Signaling Pathway

Workflow for Stock Solution Preparation:

The following diagram illustrates the sequential steps for preparing a this compound stock solution.

Caption: Workflow for preparing a 10 mM this compound stock solution.

Signaling Pathway Inhibition by W-5:

This compound acts as an antagonist to calmodulin, a key calcium-binding protein that modulates a multitude of cellular signaling pathways. The diagram below depicts the inhibitory action of W-5 on a generalized calmodulin-dependent pathway.

Caption: W-5 inhibits calmodulin, blocking downstream cellular responses.

Safety Precautions

This compound is for research use only.[6] Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. W-5, Hydrochloride [sigmaaldrich.com]

- 2. W-5, Hydrochloride [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound |W-5; W5 | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]

- 7. This compound | 61714-25-8 [m.chemicalbook.com]

- 8. This compound | CaMK | TargetMol [targetmol.com]

W-5 Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of W-5 hydrochloride, a known calmodulin antagonist. The information compiled within offers comprehensive data on its solubility in commonly used laboratory solvents, DMSO and water, alongside standardized experimental procedures.

This compound, with the chemical name N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride, is a valuable tool in cell signaling research. It serves as a calmodulin antagonist, inhibiting the activity of this key calcium-binding protein. Understanding its solubility and proper handling is critical for accurate and reproducible experimental outcomes.

Data Presentation: Solubility of this compound

The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water is summarized below. These values have been compiled from various sources and represent a range of reported solubilities. It is recommended to perform solubility tests for your specific batch and experimental conditions.

| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) |

| DMSO | 10 mM - 145.82 mM | 3.43 mg/mL - 50 mg/mL |

| Water | 10 mM | 3 mg/mL - 15 mg/mL |

Note: The molecular weight of this compound is 342.88 g/mol . Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents. Sonication may be required to achieve complete dissolution in some cases.[1]

Experimental Protocols

The following protocols provide standardized procedures for determining the solubility of this compound and preparing stock solutions.

Protocol 1: Determination of this compound Solubility

This protocol describes a general method to determine the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized or distilled water

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-